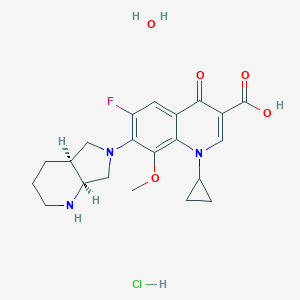

Moxifloxacin hydrochloride monohydrate

Description

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZIMSDWAIZNDD-WJMOHVQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049063 | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-63-2 | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxifloxacin Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Moxifloxacin Hydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity through the targeted inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. This targeted disruption of DNA replication and repair processes ultimately leads to bacterial cell death. This technical guide provides a comprehensive overview of the molecular mechanism of action of moxifloxacin hydrochloride monohydrate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to interfere with the critical processes of bacterial DNA synthesis.[3][4] Unlike earlier generations of fluoroquinolones, moxifloxacin exhibits a balanced and potent inhibitory activity against both of its primary targets, DNA gyrase and topoisomerase IV, which contributes to its broad spectrum and reduced potential for the development of resistance.[5][6] This document will delve into the specific molecular interactions and the resulting cellular consequences of moxifloxacin's action.

The Dual-Target Mechanism of Action

The bactericidal effect of moxifloxacin is a direct consequence of its interaction with two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][7] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[8]

-

DNA Gyrase (Topoisomerase II): This enzyme is primarily responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and for relieving the torsional stress that arises during the unwinding of the DNA helix.[9] In many Gram-negative bacteria, DNA gyrase is the primary target of moxifloxacin.[6]

-

Topoisomerase IV: This enzyme plays a key role in the decatenation, or unlinking, of newly replicated daughter chromosomes.[9] This separation is a critical step for the segregation of the chromosomes into the daughter cells during cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target.[10]

Moxifloxacin binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes a transient state where the DNA is cleaved, forming a "cleavage complex."[8] By stabilizing this complex, moxifloxacin prevents the re-ligation of the broken DNA strands. The accumulation of these double-strand breaks triggers a cascade of events, including the arrest of DNA replication and transcription, ultimately leading to bacterial cell death.[4][8]

Signaling Pathway of Moxifloxacin Action

Caption: Molecular mechanism of moxifloxacin action.

Quantitative Analysis of Enzyme Inhibition and Bactericidal Activity

The potency of moxifloxacin against its target enzymes and its overall bactericidal efficacy can be quantified through various in vitro assays. The following tables summarize key quantitative data.

Inhibitory Concentration (IC50) against Target Enzymes

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.

| Target Enzyme | Organism | Moxifloxacin IC50 (µM) | Ciprofloxacin IC50 (µM) | Reference |

| DNA Gyrase | Escherichia coli | 0.5 - 1.0 | 2.5 - 5.0 | [1][10] |

| Topoisomerase IV | Escherichia coli | 1.0 - 2.0 | >10 | [1] |

| DNA Gyrase | Staphylococcus aureus | 2.5 | 10.0 | [10] |

| Topoisomerase IV | Staphylococcus aureus | 1.0 | 3.0 | [3][10] |

Minimum Inhibitory Concentration (MIC) against Common Pathogens

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Moxifloxacin MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.12 - 0.25 | [2][11] |

| Haemophilus influenzae | 0.03 | [2] |

| Moraxella catarrhalis | 0.06 | [2] |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 - 0.12 | [12] |

| Staphylococcus aureus (methicillin-resistant) | 0.5 - 4.0 | [12] |

| Escherichia coli | 0.06 - 0.25 | [13] |

| Klebsiella pneumoniae | 0.12 - 0.5 | [6] |

| Pseudomonas aeruginosa | 1.0 - 8.0 | [4] |

| Bacteroides fragilis | 0.25 - 1.0 | [11] |

| Chlamydia pneumoniae | 0.06 | [11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of moxifloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and the appropriate assay buffer (containing ATP and MgCl2).

-

Inhibitor Addition: Add varying concentrations of moxifloxacin (or other test compounds) to the reaction mixtures. A control reaction without any inhibitor should be included.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each moxifloxacin concentration.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the moxifloxacin concentration and determine the IC50 value from the resulting dose-response curve.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase IV enzyme, and the appropriate assay buffer (with ATP and MgCl2).

-

Inhibitor Incubation: Add a range of concentrations of moxifloxacin to the reaction tubes. Include a no-inhibitor control.

-

Enzymatic Reaction: Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA into minicircles.

-

Termination and Electrophoresis: Stop the reaction and separate the catenated kDNA from the decatenated minicircles using agarose gel electrophoresis.

-

Analysis: Visualize the DNA bands on the gel. The disappearance of the high-molecular-weight kDNA and the appearance of low-molecular-weight minicircles indicate enzyme activity. The inhibition is measured by the reduction in the formation of minicircles.

-

IC50 Calculation: Calculate the IC50 value as described for the DNA gyrase assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

-

Antibiotic Preparation: Prepare a serial two-fold dilution of moxifloxacin in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of moxifloxacin in which there is no visible growth (turbidity) of the bacteria.

Experimental Workflows

Caption: Key experimental workflows.

Conclusion

This compound's potent bactericidal activity is a result of its well-defined, dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV. This targeted inhibition of essential DNA replication and repair processes provides a robust foundation for its clinical efficacy against a broad spectrum of bacterial pathogens. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to understand and leverage the properties of this important antibiotic.

References

- 1. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Minimum Inhibitory Concentration of Moxifloxacin Hydrochloride by Cup Plate Method Using Staphylococcus aureus and Escherichia coli | Scholars Middle East Publishers [saudijournals.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. saudijournals.com [saudijournals.com]

An In-Depth Technical Guide to the Degradation Pathways of Moxifloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of moxifloxacin hydrochloride monohydrate, a fourth-generation fluoroquinolone antibiotic. Understanding the stability of moxifloxacin is critical for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document details the degradation products formed under various stress conditions, presents quantitative data on the extent of degradation, and outlines the experimental protocols used to conduct these stability studies, in accordance with ICH guidelines.

Introduction to Moxifloxacin Stability

Moxifloxacin, like other fluoroquinolones, is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and extreme pH. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. The intrinsic stability of the moxifloxacin molecule is influenced by its functional groups, which can undergo hydrolysis, oxidation, and photolysis.

Degradation Pathways and Products

Moxifloxacin degrades through several pathways, primarily hydrolysis, oxidation, and photolysis. Each pathway leads to the formation of specific degradation products.

Hydrolytic Degradation (Acidic and Alkaline Conditions)

Moxifloxacin is susceptible to hydrolysis under both acidic and alkaline conditions. The degradation is more pronounced at elevated temperatures.

-

Acidic Hydrolysis: In acidic media, a primary degradation pathway involves the decarboxylation of the quinolone core.[1] Studies have shown significant decomposition in the presence of strong acids like HCl, especially with heating.[1]

-

Alkaline Hydrolysis: Alkaline conditions also promote the degradation of moxifloxacin.

Identified Hydrolytic Degradation Products:

While specific structures of all hydrolytic degradants are not fully elucidated in all studies, decarboxylation products are commonly reported.[1]

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of several degradation products. The reaction kinetics often follow a second-order reaction.

Identified Oxidative Degradation Products:

-

Hydroxyl derivatives of moxifloxacin.

-

Oxidation product analogs with molecular ions of 418.4 m/z and 416.4 m/z.

Photodegradation

Moxifloxacin is known to be photosensitive, and photodegradation is a significant pathway. The rate and products of photodegradation are highly dependent on the pH of the solution and the wavelength of the light source.[2] The degradation follows first-order kinetics and is catalyzed by both acidic and basic conditions.[2] The molecule is most stable around pH 7-8.[2]

Identified Photodegradation Products:

-

7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Products resulting from the cleavage of the diazabicyclononane side chain.[2]

-

Decarboxylated products.

Quantitative Data on Moxifloxacin Degradation

The following tables summarize the quantitative data from forced degradation studies on moxifloxacin under various stress conditions. The extent of degradation is typically targeted to be between 5-20% to ensure the formation of detectable degradation products without complete degradation of the active pharmaceutical ingredient (API).[3][4]

Table 1: Summary of Moxifloxacin Degradation under Forced Stress Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 1N HCl | 8 hours | 80°C | Not Specified | [5][6] |

| 1.3 M HCl | 72 hours | 90°C | Significant | [1] | |

| Alkaline Hydrolysis | 1N NaOH | 8 hours | 80°C | Not Specified | [5][6] |

| pH 10.2 | 60 minutes | Not Specified | ~50% | [7] | |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Not Specified | [8] |

| UV/H₂O₂ | Not Specified | Not Specified | 62.9% | [9] | |

| Thermal | Dry Heat | 48 hours | 105°C | Not Specified | [8] |

| Dry Heat | Not Specified | 60°C | Not Specified | [6] | |

| Photolytic | UV Light (254 nm) | 2 hours | Not Specified | ~25% (at pH 4.5) | [7] |

| UV Light | Not Specified | Not Specified | Negligible | [5][6][10] | |

| Visible Light | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of moxifloxacin.

General Sample Preparation

-

Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, water, or diluent) to a known concentration (e.g., 1 mg/mL or as required for the analytical method).[1][8]

-

Test Solution for Tablets: Weigh and finely powder a specific number of tablets. Transfer an amount of powder equivalent to a target concentration of moxifloxacin into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume. Filter the solution before analysis.[8]

Stress Degradation Protocols

-

Acid Hydrolysis:

-

To a solution of moxifloxacin, add an equal volume of a strong acid (e.g., 1N HCl).[5][6]

-

Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[5][6]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate base (e.g., 1N NaOH).

-

Dilute to the final concentration with the diluent and analyze.

-

-

Alkaline Hydrolysis:

-

To a solution of moxifloxacin, add an equal volume of a strong base (e.g., 1N NaOH).[5][6]

-

Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[5][6]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate acid (e.g., 1N HCl).

-

Dilute to the final concentration with the diluent and analyze.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Place the solid drug substance or drug product in a petri dish.

-

Expose to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours).[8]

-

Alternatively, for solutions, heat at a specified temperature (e.g., 60°C).[6]

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid sample of a known concentration and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of moxifloxacin in a transparent container to a light source.

-

The light source can be a UV lamp (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt-hours/m²).[4][7][11]

-

Simultaneously, keep a control sample in the dark to exclude the effect of temperature.

-

After the exposure period, dilute the sample to the final concentration and analyze.

-

Analytical Methodologies

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used.

Table 2: Typical Chromatographic Conditions for Moxifloxacin Stability Studies

| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC-MS/MS Method |

| Column | Agilent C18 (150 x 4.6 mm, 5 µm) | Waters HSS, C-18 (100 x 2.1 mm, 1.8 µm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | 0.01 M KH₂PO₄ buffer: Methanol (70:30) | KH₂PO₄ (pH 1.8): Methanol: Acetonitrile (60:20:20) | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.3 mL/min |

| Detection | PDA at 230 nm | UV at 296 nm | Tandem Mass Spectrometry (ESI) |

| Column Temp. | 30°C | Ambient | 40°C |

| Injection Vol. | 10 µL | 1 µL | Not Specified |

| Reference | [12] | [8] | [13] |

Method Validation: The analytical methods used for stability studies must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for forced degradation studies.

Caption: Major degradation pathways of Moxifloxacin.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The degradation of this compound is a complex process influenced by multiple factors. A thorough understanding of its degradation pathways, the identity of its degradation products, and the conditions that promote its degradation is paramount for the development of stable and safe pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The application of robust, validated, stability-indicating analytical methods is essential for accurately monitoring the stability of moxifloxacin in its various dosage forms.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. brjac.com.br [brjac.com.br]

- 8. ijpbs.com [ijpbs.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Moxifloxacin Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of moxifloxacin hydrochloride monohydrate, a fourth-generation fluoroquinolone. The document presents quantitative data on its efficacy against a broad range of clinically relevant bacteria, details the experimental protocols used for these determinations, and illustrates key concepts through diagrams.

Introduction

Moxifloxacin is a broad-spectrum antibiotic effective against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] Its enhanced activity against Gram-positive and anaerobic bacteria, when compared to older fluoroquinolones like ciprofloxacin and levofloxacin, makes it a significant agent in treating various infections.[3] This guide focuses on the in vitro activity of moxifloxacin, a critical aspect for understanding its therapeutic potential and for guiding further research and development.

Mechanism of Action

Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4] By binding to the A subunit of DNA gyrase and the C subunit of topoisomerase IV, moxifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and subsequent cell death.[4]

Caption: Mechanism of action of Moxifloxacin.

In Vitro Antibacterial Spectrum

The in vitro activity of moxifloxacin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

Moxifloxacin demonstrates potent activity against a wide range of Gram-positive aerobic bacteria, including key respiratory pathogens.[1]

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Streptococcus pneumoniae | 0.12 | 0.25 | [7][8] |

| Staphylococcus aureus (quinolone-susceptible) | 0.06 | 0.06 | [7] |

| Streptococcus pyogenes | - | 0.12 | [7] |

| Streptococcus agalactiae | - | 0.12 | [7] |

| Enterococcus faecalis | >2 | >2 | [7] |

| Enterococcus faecium | >2 | >2 | [7] |

Gram-Negative Aerobes

Moxifloxacin retains good activity against many Gram-negative aerobic bacteria.[1]

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Haemophilus influenzae | ≤0.03 | 0.03 | [8] |

| Moraxella catarrhalis | ≤0.06 | 0.06 | [8] |

| Escherichia coli (nalidixic acid-susceptible) | 0.12 | 0.5 | [9] |

| Klebsiella pneumoniae | - | - | [10] |

| Pseudomonas aeruginosa (ciprofloxacin-susceptible) | 2 | 4 | [9] |

Anaerobic Bacteria

A key feature of moxifloxacin is its enhanced activity against anaerobic bacteria compared to other fluoroquinolones.[3][11]

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Bacteroides fragilis | 1.0 | 1.0 | [11] |

| Bacteroides thetaiotaomicron | - | ≤2.0 | [12] |

| Clostridium perfringens | - | - | [13] |

| Peptostreptococcus spp. | - | <0.5 | [11] |

Atypical Bacteria

Moxifloxacin is also effective against atypical pathogens that are common causes of respiratory infections.[4][14]

| Bacterial Species | MIC Range (mg/L) | Reference(s) |

| Mycoplasma pneumoniae | - | [2][15] |

| Chlamydia pneumoniae | - | [14][15] |

| Legionella pneumophila | - | [14][15] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of moxifloxacin relies on standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.[16][17]

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent.[18]

Protocol:

-

Preparation of Moxifloxacin Solutions: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions are then made to achieve a range of concentrations.

-

Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (approximately 1.5 x 10^8 CFU/mL).[19] This suspension is then diluted to the final inoculum density.

-

Inoculation of Microtiter Plates: 96-well microtiter plates are filled with Mueller-Hinton broth (or another appropriate growth medium).[19] The prepared moxifloxacin dilutions are added to the wells, followed by the standardized bacterial inoculum.

-

Incubation: The plates are incubated at 37°C for 16-20 hours.[18][19]

-

Reading of Results: The MIC is determined as the lowest concentration of moxifloxacin that completely inhibits visible bacterial growth.[18]

Caption: Broth microdilution workflow for MIC determination.

Agar Dilution Method

The agar dilution method is considered a reference standard for antimicrobial susceptibility testing.[16]

Protocol:

-

Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of moxifloxacin. This is achieved by adding the antibiotic to the molten agar before it solidifies.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

-

Inoculation of Plates: A small, standardized volume of the bacterial suspension (typically delivering 10^4 colony-forming units) is spotted onto the surface of each agar plate.[16] Multiple isolates can be tested on a single plate.

-

Incubation: The plates are incubated at 37°C for 16-18 hours.[16]

-

Reading of Results: The MIC is the lowest concentration of moxifloxacin that prevents the growth of the bacteria.[16]

Conclusion

This compound possesses a broad in vitro antibacterial spectrum, with potent activity against key Gram-positive, Gram-negative, anaerobic, and atypical pathogens. This makes it a valuable therapeutic option for a variety of infections. The standardized methodologies of broth and agar dilution are essential for the accurate determination of its in vitro efficacy and for ongoing surveillance of antimicrobial resistance. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians in the field of infectious diseases and drug development.

References

- 1. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iventi | 400 mg | Tablet | ইভেন্টি ৪০০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activities of Moxifloxacin against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacodynamics of Moxifloxacin against Anaerobes Studied in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of delafloxacin versus moxifloxacin against atypical bacterial respiratory pathogens in adults with community-acquired bacterial pneumonia (CABP): Data from the Delafloxacin Phase 3 CABP Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Agar dilution - Wikipedia [en.wikipedia.org]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Moxifloxacin Hydrochloride Monohydrate: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of molecular docking studies involving Moxifloxacin hydrochloride monohydrate. It covers the established mechanisms of action, detailed experimental protocols for in silico analysis, and quantitative data from various research endeavors. The guide is intended to serve as a comprehensive resource for professionals engaged in computational drug design and discovery.

Introduction to Moxifloxacin and Molecular Docking

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[1][3] Molecular docking is a powerful computational technique used in structural molecular biology and computer-assisted drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[4] This approach is instrumental in elucidating the interaction mechanisms of drugs like Moxifloxacin at the molecular level, aiding in the prediction of binding affinity, the study of drug resistance mechanisms, and the design of novel, more potent derivatives.[5][6]

Primary Mechanism of Action: Inhibition of Bacterial Topoisomerases

Moxifloxacin exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are vital for managing DNA topology during replication.[1] Moxifloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[1][7] This action leads to an accumulation of double-stranded DNA breaks, which halts DNA replication and transcription, ultimately resulting in bacterial cell death.[1] The affinity of Moxifloxacin for bacterial DNA gyrase is significantly higher—reportedly 100 times greater—than for its mammalian counterparts, which contributes to its selective toxicity.[2]

Experimental Protocol for Molecular Docking

Molecular docking simulations are crucial for understanding the interactions between Moxifloxacin and its target proteins. A generalized workflow involves preparing the target protein and the ligand, performing the docking calculation, and analyzing the results.

Methodology Details:

-

Target Protein Preparation : The three-dimensional crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). For Moxifloxacin studies, relevant PDB IDs include 2XCT for Staphylococcus aureus DNA gyrase and 3ILW or 3FOF for Mycobacterium tuberculosis DNA gyrase.[4][5][8] Preparation involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using force fields like CHARMm or AMBER.

-

Ligand Preparation : The 3D structure of this compound is generated and optimized. Tools such as LigPrep (Schrödinger) or Open Babel can be used to generate various tautomeric and ionization states at a physiological pH (e.g., 7.4) and to perform energy minimization.[9][10]

-

Grid Generation and Docking : A grid box is defined around the active site of the target protein to specify the search space for the ligand.[10][11] The docking simulation is then performed using software like AutoDock Vina, GOLD, or Glide (Schrödinger).[5][8][11] These programs explore various conformations and orientations of the ligand within the active site and score them based on binding affinity.[4]

-

Analysis of Results : The output consists of multiple binding poses, ranked by their predicted binding energy or docking score.[10] The pose with the lowest binding energy is typically considered the most favorable.[9] This top pose is analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, with specific amino acid residues in the active site.[12]

Quantitative Data from Docking Studies

Molecular docking studies provide quantitative estimates of binding affinity, which are essential for comparing the potency of different compounds. The tables below summarize key findings from various studies.

Table 1: Molecular Docking Data of Moxifloxacin and Derivatives against Bacterial Targets

| Ligand | Target Protein | Organism | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Moxifloxacin | DNA Gyrase | Porphyromonas gingivalis (mutated) | -6.9 kcal/mol | Phe83 | [13] |

| Moxifloxacin Derivative (8D) | DNA Gyrase | Porphyromonas gingivalis (mutated) | -8.0 kcal/mol | Phe83 | [13] |

| Moxifloxacin | DNA Gyrase | Mycobacterium tuberculosis | - | Met127, Arg128, Asp94 | [12] |

| Moxifloxacin-Acetic Acid Conjugate | DNA Gyrase | S. aureus | -6.80 kcal/mol | ARG:128 | [14] |

| Moxifloxacin-Sorbic Acid Conjugate | DNA Gyrase | S. aureus | -7.53 kcal/mol | ARG:128 |[14] |

Table 2: Molecular Docking Data of Moxifloxacin against Human and Viral Targets

| Ligand | Target Protein | Organism / System | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Moxifloxacin | Human Topoisomerase II α | Human | -6.15 kcal/mol | GLN726, ASN770, LYS723 | [15] |

| Moxifloxacin | Human Topoisomerase II β | Human | -9.95 kcal/mol | ARG503, LYS456 | [15] |

| Moxifloxacin | Mcl-1 Protein | Human Breast Cancer Cells | - | Arg263 | [16][17] |

| Moxifloxacin | MITF Protein | Human Breast Cancer Cells | - | Not Specified | [16] |

| Moxifloxacin | HCV NS3 Helicase | Hepatitis C Virus (Genotype 1a) | -9.1 kJ/mol | Not Specified |[18] |

Additional Mechanisms and Targets Investigated

Beyond its primary antibacterial targets, research has explored Moxifloxacin's interactions with other proteins, revealing potential for drug repurposing and explaining some of its immunomodulatory effects.

Immunomodulatory Effects: Studies have shown that Moxifloxacin can inhibit pro-inflammatory signaling pathways.[19] It has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and JNK in lung epithelial cells.[20][21] This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[19][20] These findings suggest an anti-inflammatory role for Moxifloxacin that is independent of its antibacterial activity.

Anticancer and Antiviral Potential:

-

Anticancer: Docking studies have shown that Moxifloxacin can interact with human topoisomerase II, an important target for cancer drugs, suggesting a potential mechanism for anti-proliferative effects.[15][22] Furthermore, its ability to form complexes with proteins like Mcl-1 and MITF, which are involved in cell survival and proliferation, has been investigated in the context of breast cancer, where it was shown to inhibit cell growth and induce apoptosis.[16]

-

Antiviral: In silico analysis has indicated a strong binding affinity of Moxifloxacin for the NS3 helicase of the Hepatitis C Virus (HCV), suggesting it could be a candidate for repurposing as a supplemental antiviral agent.[18]

Conclusion

Molecular docking has proven to be an invaluable tool for dissecting the molecular interactions of this compound. These in silico studies have not only reinforced our understanding of its primary antibacterial mechanism involving DNA gyrase and topoisomerase IV but have also unveiled potential interactions with other targets related to cancer and viral infections. The quantitative data and detailed protocols summarized in this guide highlight the power of computational approaches in modern drug discovery, providing a solid foundation for the rational design of new derivatives and the exploration of novel therapeutic applications for this versatile antibiotic.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. ijrpr.com [ijrpr.com]

- 5. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Repurposing of known drugs for COVID-19 using molecular docking and simulation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity [mdpi.com]

- 15. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding the impact of moxifloxacin on immune function: Findings from cytokine analyses and immunological assays in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. cris.tau.ac.il [cris.tau.ac.il]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Moxifloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Moxifloxacin hydrochloride monohydrate in pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the analysis.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Moxifloxacin. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of active pharmaceutical ingredients (APIs) due to its high specificity, sensitivity, and accuracy.[1] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Chromatographic Conditions

A summary of exemplary chromatographic conditions for the quantification of this compound is presented below. These conditions have been compiled from various validated methods and offer a solid starting point for method implementation and optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Luna C18 (250 x 4.6 mm, 5µm)[2] | Hypersil® BDS C18 (250 x 4.6 mm, 5µm)[3][4] | Cogent Diamond Hydride™ (75 x 4.6 mm, 4µm)[5] |

| Mobile Phase | Buffer: Methanol (55:45 v/v) (Buffer: 2 ml Orthophosphoric acid in 1000 ml water, pH adjusted to 2.5 with triethylamine)[2] | 20 mM Ammonium dihydrogen orthophosphate (pH 3): Acetonitrile (75:25 v/v)[3][4] | DI Water with 0.1% Formic Acid: Acetonitrile (50:50 v/v)[5] |

| Flow Rate | 1.0 mL/min[2] | 1.5 mL/min[3][4] | 1.0 mL/min[5] |

| Injection Volume | 10 µL[2] | 25 µL[3] | 1 µL[5] |

| Detection Wavelength | 293 nm[2] | 295 nm[3][4] | 220 nm[5] |

| Column Temperature | 25°C[2] | Ambient[3] | Not Specified |

| Run Time | 10 min[2] | Not Specified | Not Specified |

Method Validation Summary

The presented HPLC method is typically validated according to the International Conference on Harmonisation (ICH) guidelines.[6][7] Key validation parameters are summarized below.

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 20-60 µg/mL[2], 0.125-16 µg/mL[3][4] |

| Correlation Coefficient (r²) | > 0.999[2][3][4] |

| Accuracy (% Recovery) | 99.3% - 100.2%[2], 97.7% - 107.6%[3][4] |

| Precision (%RSD) | < 2%[2] |

| Limit of Detection (LOD) | 0.23 µg/mL[8] |

| Limit of Quantification (LOQ) | 0.125 µg/mL[3] |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC quantification of Moxifloxacin.

Detailed Experimental Protocol

This protocol is based on a commonly cited method for the analysis of this compound in tablet dosage forms.[2]

Apparatus

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., Luna C18, 250 x 4.6 mm, 5µm)

-

Sonicator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Reagents and Solutions

-

This compound reference standard

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (AR grade)

-

Milli-Q water or equivalent

Preparation of Mobile Phase and Solutions

-

Buffer Preparation: Transfer 2 mL of orthophosphoric acid into 1000 mL of water. Adjust the pH to 2.5 with triethylamine. Filter the buffer through a 0.45 µm membrane filter and degas.[2]

-

Mobile Phase: Mix the prepared buffer and methanol in the ratio of 55:45 (v/v). Sonicate for 10-15 minutes to degas the mobile phase.[2]

-

Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh and transfer 20 mg of this compound working standard into a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Dilute to volume with the mobile phase.[2]

-

Working Standard Solution (e.g., 40 µg/mL): Further dilute 5 mL of the standard stock solution to 50 mL with the mobile phase.[2]

-

Sample Preparation (from Tablets):

-

Weigh and powder 20 tablets.

-

Transfer a quantity of the powder equivalent to 400 mg of Moxifloxacin into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

-

Make up the volume with the mobile phase and filter the solution through a 0.45 µm filter.

-

Further dilute 1 mL of the filtrate to 100 mL with the mobile phase.[2]

-

Chromatographic Procedure

-

Set up the HPLC system with the specified chromatographic conditions (refer to the table above, Condition 1).

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the standard preparation and record the chromatogram.

-

Inject 10 µL of the sample preparation and record the chromatogram.

-

The retention time for Moxifloxacin is expected to be around 5.8 minutes under these conditions.[2]

Calculation

Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.

HPLC Method Development and Validation Logic

Caption: Logical flow of HPLC method development and validation.

References

- 1. jocpr.com [jocpr.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. scielo.br [scielo.br]

- 4. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moxifloxacin Hydrochloride Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. researchgate.net [researchgate.net]

- 7. ijopp.org [ijopp.org]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Moxifloxacin in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of moxifloxacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines two common sample preparation techniques: protein precipitation and solid-phase extraction. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of moxifloxacin in a biological matrix.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against a variety of pathogens.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the preferred method for the determination of moxifloxacin in biological matrices due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for the analysis of moxifloxacin in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are presented: protein precipitation, a simple and rapid technique, and solid-phase extraction, which provides a cleaner extract.

1.1. Protein Precipitation

This method is quick and effective for high-throughput analysis.

-

Materials:

-

Human plasma samples

-

Methanol (LC-MS grade)

-

Internal Standard (IS) working solution (e.g., Lomefloxacin or Metronidazole)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold methanol to precipitate the plasma proteins.[3][4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[3]

-

1.2. Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup, removing more interfering substances from the plasma matrix.

-

Materials:

-

Protocol:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Mix 100 µL of plasma with 10 µL of the internal standard. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

-

Elution: Elute the moxifloxacin and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Liquid Chromatography

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used (e.g., Inertsil® ODS3 C18, 150 mm x 4.6 mm, 5 µm; BEH C18, 2.1 x 100 mm, 1.7 µm).[3][4]

-

Mobile Phase:

-

Flow Rate: A flow rate between 0.3 mL/min and 0.6 mL/min is generally used.[3][4]

-

Injection Volume: 10 µL.[5]

-

Column Temperature: Maintained at a constant temperature, for instance, 20°C.[5]

Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is typically used for moxifloxacin analysis.[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gas and Source Parameters: These should be optimized for the specific instrument being used. This includes optimizing the nebulizer gas, curtain gas, collision gas, ion spray voltage, and source temperature.

Data Presentation

The performance of LC-MS/MS methods for moxifloxacin quantification is evaluated through various validation parameters. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value | Reference |

| Linearity Range | 1 - 1000 ng/mL | [1][2] |

| 0.5 - 200 ng/mL | [5] | |

| 0.23 - 1000 ng/mL | [2][6] | |

| Correlation Coefficient (r²) | > 0.999 | [1][2] |

| LLOQ | 0.1 µg/mL (100 ng/mL) | [3] |

| 0.5 ng/mL | [5] | |

| 0.1875 mg/L (187.5 ng/mL) | [2] |

Table 2: Precision and Accuracy

| Parameter | Value | Reference |

| Intra-day Precision (%CV) | < 11.3% | [1] |

| < 10% | [3] | |

| < 9% | [6] | |

| Inter-day Precision (%CV) | < 11.3% | [1] |

| < 10% | [3] | |

| < 9% | [6] | |

| Accuracy (% Error) | < 10.0% | [1] |

| 92.1 - 104% | [6] |

Table 3: Recovery

| Parameter | Value | Reference |

| Extraction Recovery | ≥ 85% | [3] |

| 90.1% - 109.2% | [4] | |

| Mean of 96% for Moxifloxacin | [6] |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Protein Precipitation Workflow for Plasma Samples.

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

Caption: Logical Flow of the LC-MS/MS Analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of moxifloxacin in human plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as sample throughput and the need for matrix effect reduction. The presented protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of moxifloxacin.

References

- 1. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies [mdpi.com]

- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Susceptibility Testing of Moxifloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Moxifloxacin hydrochloride monohydrate. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results for research and drug development purposes.

Mechanism of Action

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][4] By inhibiting these enzymes, Moxifloxacin disrupts the DNA supercoiling and decatenation processes, leading to breaks in the DNA and ultimately causing bacterial cell death.[4] The drug exhibits a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterpart.[1]

Caption: Mechanism of action of Moxifloxacin.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) breakpoints and quality control (QC) ranges for Moxifloxacin against various bacterial species as recommended by the FDA, CLSI, and EUCAST.

Table 1: Moxifloxacin MIC Breakpoints (μg/mL)

| Organism | Susceptible | Intermediate | Resistant | Reference |

| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 | [5][6] |

| Anaerobic Bacteria | ≤ 2 | 4 | ≥ 8 | [7] |

Table 2: Quality Control Ranges for Moxifloxacin Susceptibility Testing

| Quality Control Strain | Test Method | Moxifloxacin Concentration | Acceptable Range |

| Escherichia coli ATCC® 25922 | Disk Diffusion | 5 µg | 28-35 mm |

| Haemophilus influenzae ATCC® 49247 | Disk Diffusion | 5 µg | 31-39 mm |

| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | - | (MIC values) |

| Escherichia coli ATCC® 35218 | Agar Dilution | - | (MIC values) |

| Enterococcus faecalis ATCC® 29212 | Agar Dilution | - | (MIC values) |

| Pseudomonas aeruginosa ATCC® 27853 | Agar Dilution | - | (MIC values) |

Note: Specific MIC ranges for QC strains should be referenced from the latest CLSI M100 or EUCAST QC documents.[8][9]

Experimental Protocols

Detailed methodologies for three common in vitro susceptibility testing methods are provided below.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 3. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iacld.com [iacld.com]

Application Notes and Protocols for Studying Moxifloxacin Hydrochloride Monohydrate Efficacy in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moxifloxacin, a fourth-generation fluoroquinolone, exhibits broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, crucial enzymes for DNA replication, recombination, and repair.[1] Preclinical evaluation of moxifloxacin's efficacy is heavily reliant on well-characterized animal models of infection. These models are instrumental in determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective dosing regimens, and comparing its activity against other antimicrobial agents. This document provides detailed application notes and protocols for utilizing various animal models to study the efficacy of moxifloxacin hydrochloride monohydrate.

Key Animal Models for Moxifloxacin Efficacy Studies

A variety of animal models have been employed to investigate the in vivo efficacy of moxifloxacin against a range of pathogens. The choice of model depends on the specific infection being studied.

Commonly Used Animal Models:

-

Murine Models:

-

Neutropenic Thigh Infection Model: A standardized model for assessing the bactericidal activity of antibiotics against localized soft tissue infections.[3][4][5][6]

-

Pneumonia/Lung Infection Model: Used to evaluate efficacy against respiratory pathogens like Streptococcus pneumoniae.[3][7]

-

Systemic Infection/Bacteremia Model: Mimics bloodstream infections to assess the antibiotic's ability to clear bacteria from vital organs.[1][8]

-

Tuberculosis (TB) Model: Both BALB/c and C3HeB/FeJ mice are used to study the efficacy of moxifloxacin in treating Mycobacterium tuberculosis infections, with the latter developing more human-like caseous necrosis.[9][10]

-

-

Rabbit Models:

-

Meningitis Model: To assess the penetration and efficacy of moxifloxacin in the central nervous system.[3]

-

Arthritis Model: Investigates the treatment of septic arthritis, particularly caused by Staphylococcus aureus.[11]

-

Tissue Cage Model: Creates a localized abscess to study antibiotic efficacy and the potential for resistance development.[12]

-

Keratitis Model: An ocular infection model to evaluate topical or systemic moxifloxacin efficacy against corneal infections.[13]

-

Endocarditis Model: A model for infective endocarditis, a serious infection of the heart valves.[14][15]

-

-

Guinea Pig Models:

Data Presentation: Quantitative Efficacy of Moxifloxacin

The following tables summarize quantitative data on the efficacy of moxifloxacin from various animal model studies.

Table 1: Efficacy of Moxifloxacin in Murine Infection Models

| Infection Model | Pathogen | Moxifloxacin Dose | Efficacy Outcome | Comparison/Control | Reference |

| Systemic Infection | Staphylococcus aureus (MSSA) | 0.6 mg/kg (SC) | ED50 (50% survival) | - | [18] |

| Systemic Infection | Staphylococcus aureus (MSSA) | 1.0 - 2.3 mg/kg (SC) | ED90 (90% survival) | - | [18] |

| Cellulitis | Staphylococcus aureus (MSSA) | 2.5 - 5 mg/kg (SC) | Bacteriostatic (<2 log CFU reduction/lesion) | - | [18] |

| Systemic Mixed Infection | Escherichia coli & Bacteroides fragilis | Not specified (IV) | 100% survival at day 7 | 70% survival in untreated group | [8] |

| Tuberculosis | Mycobacterium tuberculosis | 100 mg/kg | Reduced treatment duration for relapse prevention by ~1 month | Standard RHZE regimen | [9][10] |

| Multidrug-Resistant TB | Mycobacterium tuberculosis | 8.0 mg/kg (oral) | Significant reduction in bacillary load in lungs and spleen | First-line anti-TB drugs (no impact) | [19] |

Table 2: Efficacy of Moxifloxacin in Rabbit Infection Models

| Infection Model | Pathogen | Moxifloxacin Dose | Efficacy Outcome | Comparison/Control | Reference |

| Arthritis | Staphylococcus aureus (MSSA & MRSA) | Not specified (oral) | Similar efficacy to cloxacillin and vancomycin | Cloxacillin, Vancomycin | [11] |

| Tissue Cage Abscess | Streptococcus pneumoniae | 6.5, 26, 42 mg/kg (oral) | 4.2, 5.8, and 5.4 log CFU/mL reduction, respectively | Levofloxacin | [12] |

| Keratitis | Pseudomonas aeruginosa | 0.5% topical solution | Significantly fewer bacteria than other fluoroquinolones | Levofloxacin, Ofloxacin, Ciprofloxacin | [13] |

| Keratitis | Serratia marcescens | 0.5% topical solution | Significantly fewer bacteria than other fluoroquinolones | Levofloxacin, Ofloxacin, Ciprofloxacin | [13] |

Table 3: Pharmacokinetic Parameters of Moxifloxacin in Different Animal Species

| Animal Species | Dose | Route | Cmax ( kg/L ) | AUC (kg·h/L) | t1/2 (h) | Bioavailability (%) | Reference |

| NMRI Mice | 9.2 mg/kg | Oral | 0.124 | 0.184 | 1.3 | 68 | [20][21] |

| Wistar Rats | 9.2 mg/kg | Oral | 0.312 | 1.09 | 2.0 | 83 | [20][21] |

| Beagle Dogs | 9.2 mg/kg | Oral | 0.288 | 4.09 | 12 | 91 | [20][21] |

| Rhesus Monkeys | 9.2 mg/kg | Oral | 0.088 | 0.587 | 6.9 | 52 | [20][21] |

| Göttingen Minipigs | 9.2 mg/kg | Oral | 0.070 | 0.672 | 4.9 | 59 | [20][21] |

| Buffalo Calves | 5 mg/kg | IM | - | - | - | 80.0 | [22] |

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model

This model is highly standardized for evaluating the in vivo efficacy of antimicrobials in a soft tissue infection setting.[4][5]

1. Animal Model:

-

Species: Female ICR (CD-1) or Swiss albino mice.

-

Age: 5-6 weeks.

2. Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (IP).

-

A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[6] This renders the mice neutropenic, making them more susceptible to infection and allowing for the assessment of the antibiotic's direct bactericidal activity with minimal influence from the host immune system.[4][6]

3. Infection:

-

Culture the desired bacterial strain (e.g., S. aureus, S. pneumoniae, E. coli) to mid-log phase.

-

Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^7 CFU/mL).

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

4. Moxifloxacin Administration:

-

Prepare this compound in a suitable vehicle (e.g., sterile water for injection).

-

Administer the desired dose of moxifloxacin via the chosen route (e.g., subcutaneous, oral gavage, intravenous) at specified time points post-infection (e.g., 2, 8, and 14 hours).

5. Outcome Assessment:

-

At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically excise the entire thigh muscle.

-

Homogenize the thigh tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

-

Efficacy is determined by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.

Protocol 2: Rabbit Model of Staphylococcus aureus Arthritis

This model is used to evaluate the efficacy of antibiotics in treating septic arthritis.[11]

1. Animal Model:

-

Species: New Zealand White rabbits.

-

Weight: 2-3 kg.

2. Induction of Arthritis:

-

Culture a quinolone-susceptible strain of S. aureus (either methicillin-susceptible or -resistant).

-

Inject 1 mL of the bacterial suspension (e.g., 10^7 CFU) directly into the knee joint of the rabbit.

3. Moxifloxacin Administration:

-

Initiate treatment at a specified time post-infection (e.g., 24 hours).

-

Administer moxifloxacin orally at a dose that achieves human-like pharmacokinetic profiles.

-

Treatment duration is typically several days (e.g., 7 days).

4. Outcome Assessment:

-

Monitor clinical signs of arthritis (e.g., swelling, erythema, lameness).

-

At the end of the treatment period, euthanize the rabbits.

-

Aseptically aspirate synovial fluid and collect synovial tissue from the infected joint.

-

Quantify the bacterial load (CFU/mL of synovial fluid and CFU/gram of tissue) by plating serial dilutions.

-

Compare the bacterial counts in the moxifloxacin-treated group to those in control groups (e.g., untreated, vancomycin-treated, cloxacillin-treated).[11]

Protocol 3: Guinea Pig Model of Tuberculosis

This model is valuable for assessing the sterilizing activity of anti-TB drugs due to the development of human-like necrotic granulomas.[16]

1. Animal Model:

-

Species: Hartley or Dunkin-Hartley guinea pigs.

2. Infection:

-

Infect the guinea pigs with Mycobacterium tuberculosis H37Rv via low-dose aerosol exposure, delivering approximately 2 log10 bacilli per animal.[16]

-

Allow the infection to establish for a chronic period (e.g., 6 weeks).

3. Moxifloxacin Administration:

-

Administer moxifloxacin as part of a combination regimen (e.g., replacing isoniazid or ethambutol in the standard regimen) or as a component of a novel regimen (e.g., with PA-824 and pyrazinamide).[9][16]

-

Administer drugs orally 5 days a week at human-equivalent doses.

4. Outcome Assessment:

-

Bactericidal Activity: At various time points during treatment, euthanize subgroups of animals and determine the bacterial load (CFU) in the lungs and spleen.

-

Sterilizing Activity (Relapse Study): After a defined treatment duration (e.g., 2 months), cease therapy and hold the animals for a further period (e.g., 3 months) without treatment. Euthanize the animals and culture their lungs and spleens to determine the proportion of animals that relapse (i.e., have detectable bacterial growth).[16]

Mandatory Visualizations

Moxifloxacin's Mechanism of Action

Caption: Mechanism of action of Moxifloxacin in a bacterial cell.

Experimental Workflow for the Murine Neutropenic Thigh Infection Model

Caption: Workflow of the murine neutropenic thigh infection model.

Logical Relationship for Selecting an Animal Model

References

- 1. entomoljournal.com [entomoljournal.com]

- 2. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 5. criver.com [criver.com]

- 6. noblelifesci.com [noblelifesci.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic efficacy of moxifloxacin in a murine model of severe systemic mixed infection with Escherichia coli and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Moxifloxacin-Containing Regimens in Pathologically Distinct Murine Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Efficacy of Moxifloxacin Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Comparison of a Rabbit Model of Bacterial Endocarditis and an In Vitro Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of a rabbit model of bacterial endocarditis and an in vitro infection model with simulated endocardial vegetations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent Rifamycin-Sparing Regimen Cures Guinea Pig Tuberculosis as Rapidly as the Standard Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of moxifloxacin & econazole against multidrug resistant (MDR) Mycobacterium tuberculosis in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Pharmacokinetics and bioavailability of moxifloxacin in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Moxifloxacin Hydrochloride Monohydrate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3][4] The bactericidal action of moxifloxacin results from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3][4][5] This document provides detailed protocols for the preparation, storage, and handling of Moxifloxacin hydrochloride monohydrate stock solutions for research applications.

Physicochemical Properties and Safety

This compound is a light yellow or yellow crystalline powder that is slightly hygroscopic.[6] It is essential to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[7][8]

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Sparingly soluble[6] | The pH of a 0.10 g in 50 mL water solution is between 3.9 to 4.6.[6] |

| Ethanol (96%) | Slightly soluble[6] | --- |

| Acetone | Practically insoluble[6] | --- |

| DMSO | 24 mg/mL (59.78 mM)[9] | Use of fresh DMSO is recommended as moisture can reduce solubility.[9] |

Table 2: Stability of Moxifloxacin Solutions

| Condition | Degradation | Time | Notes |

| Neutral (Aqueous) | 15.7%[10] | Not Specified | --- |